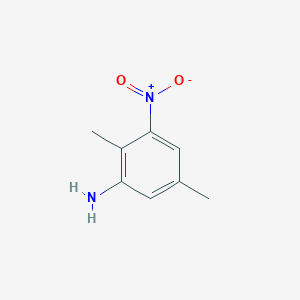

2,5-Dimethyl-3-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSIWCOYONWAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302225 | |

| Record name | 2,5-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62564-50-5 | |

| Record name | 2,5-Dimethyl-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62564-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062564505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62564-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethyl 3 Nitroaniline

Reduction Reactions of the Nitro Group

The most common transformation of nitroanilines involves the reduction of the nitro group to an amino group, yielding a diamine. This conversion is a cornerstone of synthetic chemistry, as it provides a route to various important intermediates. The mechanism of nitroarene reduction can proceed via two main pathways: a direct route and a condensation route. The direct route involves the sequential reduction from nitro to nitroso, then to hydroxylamine (B1172632), and finally to the amine. The condensation route involves the reaction of the intermediate nitroso and hydroxylamine species to form azoxy, azo, and hydrazo compounds before the final amine is produced. unimi.it

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and the clean nature of the products, which are often just the desired amine and water. nih.gov This process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Commonly used catalysts include noble metals like palladium (Pd) or platinum (Pt) supported on carbon (e.g., Pd/C), as well as less expensive transition metals like Raney nickel (Ni). nih.govsciencepublishinggroup.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol. sciencepublishinggroup.com For the hydrogenation of dimethyl-nitrobenzene, studies have shown that the reaction rate is influenced by several factors:

Hydrogen Pressure: The rate of conversion generally increases with higher hydrogen pressure due to the increased concentration of dissolved hydrogen. msu.edu

Temperature: Increasing the reaction temperature typically enhances catalytic activity. sciencepublishinggroup.com

Catalyst Loading: A higher amount of catalyst increases the available active sites, leading to a faster reaction. sciencepublishinggroup.com

The reaction proceeds via the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms from the catalyst to the nitro group. The process is generally highly selective for the nitro group, leaving other functional groups on the aromatic ring, such as the methyl groups in 2,5-dimethyl-3-nitroaniline, intact.

| Catalyst System | Typical Conditions | Product |

| H₂ / Pd-C | Ethanol solvent, ambient or elevated temperature and pressure | 2,5-Dimethylbenzene-1,3-diamine |

| H₂ / Raney Ni | Ethanol solvent, 343–403 K, 4–10 bar H₂ | 2,5-Dimethylbenzene-1,3-diamine |

| Fe / HCl | Acidic aqueous medium | 2,5-Dimethylbenzene-1,3-diamine |

In recent years, electrocatalytic and nanocatalytic methods have emerged as green and efficient alternatives for nitroarene reduction. researchgate.net

Electrocatalytic reduction avoids the need for high-pressure hydrogen gas or chemical reducing agents. acs.org The process involves the transfer of electrons from a cathode to the nitroarene. To facilitate this, materials with a high overpotential for the competing hydrogen evolution reaction (HER), such as carbon allotropes, lead, or stainless steel, are often used as the cathode. acs.org The reaction can be performed in aqueous solutions, often under acidic conditions (e.g., using H₂SO₄ as an electrolyte). acs.org In some systems, a redox mediator like a polyoxometalate is used; the mediator is reduced at the cathode and then, in turn, reduces the nitrobenzene (B124822) in the bulk solution. acs.org This approach offers high selectivity for the aniline (B41778) product at room temperature. acs.org

Nanocatalytic reduction utilizes the high surface-area-to-volume ratio of metallic nanoparticles to achieve high catalytic efficiency. researchgate.net Nanoparticles of gold (Au), silver (Ag), copper (Cu), and various metal oxides are commonly employed. researchgate.netacs.orgmdpi.comnih.gov These reactions often use a chemical hydride source, such as sodium borohydride (B1222165) (NaBH₄), as the reductant in an aqueous medium. researchgate.netmdpi.com The mechanism involves the transfer of electrons from the borohydride ion (BH₄⁻) to the nitro compound, mediated by the surface of the nanoparticle. mdpi.com The high catalytic performance of nanoparticles can often be achieved under mild, ambient conditions. hnu.edu.cn The stability and reusability of the nanocatalyst are key considerations in these systems. mdpi.com

| Reduction Method | Catalyst/Mediator | Reductant | Key Features |

| Electrocatalytic | Polyoxometalate mediator, Carbon or metal cathode | Electrons (from cathode) | Operates at room temperature; avoids H₂ gas and chemical reductants. acs.org |

| Nanocatalytic | Au, Ag, or Cu nanoparticles | Sodium Borohydride (NaBH₄) | High efficiency under mild conditions; catalyst recyclability. researchgate.netmdpi.comhnu.edu.cn |

Oxidation Reactions of Aromatic Methyl Substituents

While the reduction of the nitro group is the most prevalent reaction, the methyl groups on the this compound ring can also undergo oxidation, although this typically requires strong oxidizing conditions. smolecule.com The oxidation of alkyl chains on an aromatic ring, particularly when activated by other substituents, can lead to the formation of carboxylic acids. For instance, under strong oxidative conditions, the methyl groups of this compound could potentially be oxidized to form 3-amino-5-nitroisophthalic acid. However, the amino group is highly susceptible to oxidation itself, which can complicate such reactions and lead to the formation of polymeric materials or degradation products. mdpi.com In some cases, the methyl group on a nitrogen atom (in N-methylated anilines) can be oxidized to an N-oxide derivative using agents like hydrogen peroxide.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) derivatives. The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. In this compound, the directing effects of three different groups must be considered:

Amino group (-NH₂): A very strong activating group that directs incoming electrophiles to the ortho and para positions. It donates electron density to the ring via a strong +R (resonance) effect. mnstate.edulibretexts.org

Nitro group (-NO₂): A very strong deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring via strong -R and -I (inductive) effects. msu.edumnstate.edu

Methyl groups (-CH₃): Weakly activating groups that direct incoming electrophiles to the ortho and para positions. They donate electron density primarily through a weak +I effect and hyperconjugation. libretexts.org

In cases of conflict between directing groups, the most powerful activating group generally controls the position of substitution. mnstate.edu In this compound, the amino group is the most potent activator. The positions ortho to the amino group are C4 and C2 (already substituted). The position para to the amino group is C6.

Therefore, the primary site for electrophilic attack would be the C6 position. The C4 position is also activated by the amino group (ortho) and the C5-methyl group (ortho), but it is sterically hindered by the adjacent C3-nitro and C5-methyl groups. The C6 position is activated by the amino group (para) and the C5-methyl group (ortho), making it the most electronically enriched and sterically accessible position for an incoming electrophile.

| Substituent | Type | Directing Effect |

| -NH₂ (at C1) | Strongly Activating | ortho, para (C2, C4, C6) |

| -CH₃ (at C2) | Weakly Activating | ortho, para (C1, C3, C6) |

| -NO₂ (at C3) | Strongly Deactivating | meta (C1, C5) |

| -CH₃ (at C5) | Weakly Activating | ortho, para (C2, C4, C6) |

| Predicted EAS Site | C6 |

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group (like a halogen). frontiersin.orgmdpi.com

The compound this compound does not possess a conventional leaving group at a position activated by the nitro group. The hydrogens and methyl groups are not viable leaving groups under typical SNAr conditions. For an SNAr reaction to occur on this substrate, it would likely involve the displacement of the nitro group itself, which is possible but generally requires very harsh conditions or specific reagents. A more plausible scenario for nucleophilic substitution on this ring system is the nucleophilic substitution of hydrogen (SₙArH), a related process where a hydrogen atom is displaced, but this requires an oxidative step to rearomatize the ring. researchgate.netsciforum.net

The dynamics of a typical SNAr reaction are governed by a two-step addition-elimination mechanism. frontiersin.org The rate of reaction is influenced by the strength of the nucleophile, the nature of the solvent, and the stability of the intermediate formed. researchgate.net Dynamic covalent chemistry approaches have shown that SNAr reactions can be reversible and self-correcting, allowing thermodynamically favored products to form in high yield. nih.gov

The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a σ-adduct or Meisenheimer complex. frontiersin.orgresearchgate.net This complex is formed in the first, typically rate-limiting, step when the nucleophile attacks the electron-deficient aromatic ring, temporarily breaking its aromaticity. frontiersin.org

The stability of this σ-adduct is crucial for the reaction to proceed. Factors that stabilize the negative charge of the complex will lower the activation energy and accelerate the reaction. These factors include:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (like -NO₂) at positions ortho and para to the site of nucleophilic attack is paramount, as they delocalize the negative charge of the intermediate through resonance.

Nucleophile: The nature of the attacking nucleophile influences the stability of the adduct.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation associated with the nucleophile without strongly solvating and deactivating the anionic nucleophile itself.

In the hypothetical case of a nucleophile attacking this compound, a σ-adduct would form. The stability of this adduct would be enhanced by the C3-nitro group, but it would be somewhat destabilized by the electron-donating amino and methyl groups. The most stable adduct would likely form from nucleophilic attack at a position that allows for maximum charge delocalization onto the nitro group, such as the C4 or C6 positions. However, without a suitable leaving group, this adduct would typically revert to the starting materials rather than proceeding to a substitution product. researchgate.net

This article explores the chemical reactivity and transformation mechanisms of the specific compound this compound, focusing on its participation in oxidative nucleophilic substitution, cyclization reactions, and the kinetic and mechanistic aspects of its transformations.

Chemical Reactivity and Transformation Mechanisms

The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is a significant reaction pathway for electron-deficient aromatic compounds, such as nitroarenes. clockss.org In this process, a nucleophile attacks an aromatic ring, replacing a hydrogen atom, and the reaction is finalized by an oxidation step that removes a hydride anion or its equivalent. clockss.org The presence of the nitro group in this compound strongly activates the aromatic ring for such nucleophilic attacks, particularly at the positions ortho and para to it (C2, C4, and C6).

In the case of this compound, the potential sites for ONSH are the C4 and C6 positions. The C2 position is already substituted with a methyl group. The reaction involves the initial formation of an anionic σH adduct where the nucleophile bonds to the ring. clockss.orgcardiff.ac.uk This intermediate is then oxidized by an external oxidant, such as potassium permanganate (B83412) (KMnO₄) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to restore aromaticity and yield the final substituted product. cardiff.ac.ukresearchgate.netarkat-usa.org

For instance, the reaction of meta-nitroanilines with enolate anions of ketones in the presence of a strong base and an oxidant (like air) can lead to the formation of substituted nitroindoles through an ONSH pathway. researchgate.net A similar reaction with this compound and a ketone enolate would be expected to proceed via nucleophilic attack at the C4 or C6 position, followed by oxidation and subsequent intramolecular condensation to form a complex heterocyclic system. The choice of oxidant is crucial; while oxidants like KMnO₄ yield the substituted nitroarene, others like dimethyldioxirane (B1199080) (DMD) can lead to the formation of substituted phenols by replacing the nitro group. cardiff.ac.ukarkat-usa.org

This compound, being a substituted 2-nitroaniline (B44862) (by virtue of the methyl group at C2), can undergo intramolecular cyclization to form fused heterocyclic systems. A classic example of this is the formation of benzofurazan (B1196253) 1-oxides (also known as benzofuroxans). This transformation, often called the Green-Rowe oxidation, is typically achieved by treating a 2-nitroaniline with an alkaline solution of sodium hypochlorite (B82951). umn.edugoogle.com

The mechanism for this reaction has been studied in detail and is understood to proceed through several key steps. publish.csiro.auresearchgate.net

N-Chlorination: The amino group of the 2-nitroaniline is first halogenated by the hypochlorite to form an N-chloro-2-nitroaniline intermediate. publish.csiro.au

Deprotonation: In the presence of a strong base (like lithium methoxide (B1231860) or potassium t-butoxide), the N-chloroamine is deprotonated to form its conjugate base, a transient, often colored, anionic species. publish.csiro.au

Chloride Ejection and Nitrene Formation: The anion ejects a chloride ion in an irreversible step to generate a highly reactive singlet ortho-nitrophenylnitrene intermediate. publish.csiro.au

Cyclization: The nitrene rapidly cyclizes, with the nitrogen attacking the oxygen of the ortho-nitro group, to yield the final benzofurazan 1-oxide product in high yield. publish.csiro.au

For this compound, this reaction would result in the formation of 4,6-dimethylbenzofurazan 1-oxide. The presence of the methyl groups on the aromatic ring is not expected to inhibit the reaction; in fact, the synthesis of 4,5-dimethylbenzofurazan 1-oxide from 4,5-dimethyl-2-nitroaniline (B181755) has been successfully demonstrated. nih.gov

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds in a wide range of reactions. cdnsciencepub.comscispace.com It provides a linear free-energy relationship that correlates reaction rates (k) and equilibrium constants (K) for meta- and para-substituted benzene derivatives. chemicke-listy.cz The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (e.g., aniline).

k or K is the constant for the substituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It represents the electronic effect (inductive and resonance) of that group.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but is independent of the substituent. It measures the sensitivity of the reaction to substituent effects. chemicke-listy.cz

The table below lists the relevant Hammett constants for the substituents.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -NO₂ | meta | σ_m = +0.71 | Strong electron-withdrawing |

| -CH₃ | meta | σ_m_ = -0.07 | Weak electron-donating |

| -CH₃ | para | σ_p_ = -0.17 | Electron-donating |

Data sourced from established physical organic chemistry tables.

In this compound, the nitro group is meta to the amine, and its large positive σ value indicates a strong deactivating, electron-withdrawing effect, which decreases the basicity of the aniline. libretexts.org The methyl group at C5 is meta to the amine and provides a weak electron-donating effect. The methyl group at C2 is in an ortho position, where simple Hammett analysis is invalid due to the significant influence of steric effects, which are not captured by the σ constant.

The reactivity of this compound is governed by a complex interplay of electronic and steric effects from its substituents.

Electronic Effects:

Amino Group (-NH₂): A powerful electron-donating group (+M effect) that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (C4, C6). chemistrysteps.com

Nitro Group (-NO₂): A strong electron-withdrawing group (-I, -M effects) that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. libretexts.orgacs.org Its position meta to the amino group significantly reduces the electron density on the nitrogen, making the amine less basic and less nucleophilic than aniline. libretexts.org

Methyl Groups (-CH₃): Electron-donating groups (+I, hyperconjugation) that activate the ring and increase the electron density on the aniline nitrogen, partially counteracting the effect of the nitro group. libretexts.org

The net electronic effect is a balance of these competing influences. The strong electron-withdrawing nitro group generally dominates, making the amine functionality significantly less basic than that of a simple alkyl-substituted aniline.

Steric Effects: The most significant steric factor is the methyl group at the C2 position, ortho to the amino group. This group provides considerable steric hindrance around the nitrogen atom. unilag.edu.ngunilag.edu.ng This hindrance can dramatically reduce the rate of reactions involving direct attack at the amino group, such as acylation or alkylation. worktribe.com It also sterically shields the C6 position of the ring, potentially hindering substitution at that site. Studies on other 2-alkylanilines have shown that ortho substituents can cause large reductions in reactivity, particularly in base-catalyzed pathways. unilag.edu.ngworktribe.com

The Doebner–Miller reaction is a versatile method for synthesizing quinoline (B57606) derivatives by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org The unsaturated carbonyl is often generated in situ from the aldol (B89426) condensation of aldehydes or ketones. iipseries.org

The mechanism of this reaction is complex and has been a subject of debate, with modern studies supporting a fragmentation-recombination pathway. wikipedia.orgnih.gov When reacting this compound with an α,β-unsaturated aldehyde (like crotonaldehyde, formed from acetaldehyde), the proposed steps are:

Conjugate Addition: The aniline nitrogen performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound. wikipedia.org

Fragmentation: The resulting intermediate can fragment into an imine and a saturated ketone. wikipedia.org

Recombination: These fragments then recombine via a condensation reaction.

Cyclization and Dehydration: A second molecule of aniline can be involved, leading to an intermediate that cyclizes through electrophilic attack on the electron-rich aniline ring. Subsequent dehydration and oxidation (aromatization) steps lead to the final quinoline product. wikipedia.org

Derivatization Strategies and Functional Material Precursors

Synthesis of Azo Dyes and Pigments Utilizing 2,5-Dimethyl-3-nitroaniline Intermediates

Azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), represent the largest class of synthetic colorants. The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step diazotization-coupling reaction. mdpi.com In this process, a primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt, which then undergoes an electrophilic substitution reaction with an electron-rich coupling component. researchgate.net

This compound serves as an excellent diazo component. The synthesis begins with its diazotization, where the primary amino group reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding 2,5-dimethyl-3-nitrobenzenediazonium salt. mdpi.com The instability of diazonium salts necessitates their immediate use in the subsequent coupling reaction. mdpi.com

The resulting diazonium salt is a weak electrophile that reacts with activated aromatic compounds such as phenols, anilines, or naphthols (the coupling components). The specific shade of the resulting azo dye is determined by the chemical structure of both the diazo and the coupling component, with substituents on the aromatic rings influencing the electronic properties of the chromophore and thus its absorption spectrum. mdpi.com The presence of the electron-withdrawing nitro group and electron-donating methyl groups on the this compound backbone significantly impacts the final color.

Below is a table illustrating potential azo dyes synthesized from this compound and various coupling components.

| Diazo Component | Coupling Component | Resulting Azo Dye Structure (General) | Expected Color Range |

| This compound | Phenol | (2,5-Dimethyl-3-nitrophenyl)azo-phenol | Yellow to Orange |

| This compound | Aniline (B41778) | (2,5-Dimethyl-3-nitrophenyl)azo-aniline | Orange to Red |

| This compound | 2-Naphthol | 1-[(2,5-Dimethyl-3-nitrophenyl)diazenyl]-2-naphthol | Red to Brown |

| This compound | N,N-Dimethylaniline | 4-[(2,5-Dimethyl-3-nitrophenyl)diazenyl]-N,N-dimethylaniline | Red to Violet |

Precursors for Pharmaceutical and Agrochemical Intermediates

The transformation of this compound into other key intermediates is a critical step in the synthesis of potential pharmaceutical and agrochemical compounds. A primary and highly significant reaction is the reduction of the nitro group to a second amino group. This conversion yields 2,5-dimethylbenzene-1,3-diamine .

This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon, or chemical reductants such as iron or tin in the presence of hydrochloric acid. The resulting diamine is a highly valuable building block because it possesses two nucleophilic amino groups at the meta-position, allowing for the construction of more complex molecular architectures.

While specific drugs or pesticides derived directly from 2,5-dimethylbenzene-1,3-diamine are not prominently documented in publicly accessible literature, the utility of phenylenediamine isomers is well-established in these industries. For instance, related isomers like 2,5-dimethyl-1,4-phenylenediamine are known chemical intermediates. nih.gov The two distinct amine groups in 2,5-dimethylbenzene-1,3-diamine offer differential reactivity, enabling sequential reactions to build complex heterocyclic scaffolds or to link different molecular fragments, a common strategy in the design of bioactive molecules.

Formation of Nitrogen-Containing Heterocycles

The aniline functionality of this compound makes it a suitable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules.

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. Several classic named reactions utilize anilines to construct this bicyclic heterocycle. This compound can serve as the aniline precursor in these syntheses, leading to quinoline derivatives substituted with dimethyl and nitro groups.

Key synthetic methods include:

Skraup Synthesis : This reaction involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent (like the nitro group from the starting aniline itself or an external one like nitrobenzene). The glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with the aniline.

Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone. The initial condensation forms a β-amino enone, which then undergoes cyclization to yield a substituted quinoline.

The table below summarizes these synthetic routes starting from this compound.

| Reaction Name | Reagents | Intermediate Type | Resulting Quinoline |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent | Acrolein (formed in situ) | 6,9-Dimethyl-8-nitroquinoline |

| Doebner-von Miller | α,β-Unsaturated Carbonyl, Acid | Michael Adduct | Substituted 6,9-Dimethyl-8-nitroquinoline |

| Combes Synthesis | β-Diketone (e.g., Acetylacetone), Acid | β-Amino enone | 2,4,6,9-Tetramethyl-8-nitroquinoline |

Quinoxalines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine ring. The most common and direct synthesis involves the condensation of an aromatic ortho-diamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound like glyoxal or benzil.

This reaction requires the two amino groups to be adjacent to each other on the aromatic ring to facilitate the double condensation and subsequent cyclization to form the six-membered pyrazine ring. This compound is a meta-nitroaniline, meaning the amino and nitro groups are in a 1,3-relationship. Reduction of the nitro group in this compound yields 2,5-dimethylbenzene-1,3-diamine, which is a meta-phenylenediamine.

Due to this substitution pattern, This compound is not a suitable precursor for the direct synthesis of quinoxalines via the standard condensation pathway, as it cannot form the required adjacent diamine structure. The synthesis requires an ortho-phenylenediamine, which would be derived from an ortho-nitroaniline.

Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A common synthetic route involves the reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative. This compound can be converted into the corresponding hydrazine, (2,5-dimethyl-3-nitrophenyl)hydrazine , through diazotization followed by reduction. This hydrazine can then be reacted with a chalcone in a condensation-cyclization reaction to yield a highly substituted 1,3,5-triphenyl-2-pyrazoline derivative, where one of the phenyl rings is the 2,5-dimethyl-3-nitrophenyl moiety.

Pyrimidine Derivatives: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at the 1 and 3 positions. The most prevalent synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg Aniline derivatives like this compound can be converted into the necessary N-C-N precursor. For example, anilines can be transformed into substituted guanidines through reaction with carbodiimides or other guanylating agents. researchgate.netacs.org

A plausible two-step pathway to pyrimidine derivatives is:

Guanidinylation : Reaction of this compound with a reagent like cyanamide to form 1-(2,5-dimethyl-3-nitrophenyl)guanidine .

Cyclocondensation : The resulting guanidine is then condensed with a β-dicarbonyl compound (e.g., acetylacetone) in the presence of a base to form a substituted 2-aminopyrimidine. This reaction yields a product such as 4,6-dimethyl-N-(2,5-dimethyl-3-nitrophenyl)pyrimidin-2-amine .

The synthesis of complex hybrid molecules such as sulfone derivatives containing triazolopyridine moieties represents an advanced derivatization strategy. This multi-step synthesis combines the structural features of an aniline, a sulfone, and a fused heterocyclic system. A plausible synthetic route starting from this compound could involve the following key transformations:

Sulfonamide Formation : The first step is typically the creation of a sulfonamide linkage. This compound can react as a nucleophile with a pyridine sulfonyl chloride, such as 2-chloropyridine-3-sulfonyl chloride , in the presence of a base. mdpi.com This reaction forms the intermediate N-(2,5-dimethyl-3-nitrophenyl)-2-chloropyridine-3-sulfonamide . This molecule now contains both the substituted aniline and a functionalized pyridine ring linked by a sulfone (sulfonamide) group.

Hydrazine Substitution : The chloro-substituent on the pyridine ring is a leaving group that can be displaced by a nucleophile. Reacting the intermediate with hydrazine hydrate (N₂H₄) would replace the chlorine atom, yielding 2-hydrazinyl-N-(2,5-dimethyl-3-nitrophenyl)pyridine-3-sulfonamide .

Triazole Ring Annulation : The final step is the formation of the fused triazole ring. The hydrazinylpyridine intermediate can be cyclized using various one-carbon sources. For example, heating with formic acid or triethyl orthoformate would lead to the formation of the scholaris.canih.govnih.govtriazolo[4,3-a]pyridine ring system. mdpi.comorganic-chemistry.org This final cyclization step would produce the target molecule, a (substituted)- scholaris.canih.govnih.govtriazolo[4,3-a]pyridine-sulfonamide derivative. This complex structure is of interest in medicinal chemistry, as both sulfonamides and triazolopyridines are known pharmacophores. mdpi.com

Design and Synthesis of Related Functionalized Nitroaniline Systems

This compound serves as a versatile building block in the synthesis of more complex functionalized nitroaniline systems. Its chemical reactivity is primarily centered around the amino and nitro groups, as well as the aromatic ring, allowing for a variety of derivatization strategies. These strategies are pivotal in designing molecules for applications such as dyes, pigments, and other functional organic materials.

One of the primary reactions this compound undergoes is the reduction of the nitro group. This transformation converts the nitro functionality into an amino group, yielding 2,5-dimethyl-1,3-phenylenediamine. This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst, or metals like iron in the presence of an acid. The resulting diamine is a valuable monomer for the synthesis of polymers and an intermediate for creating more complex heterocyclic structures.

Furthermore, this compound can participate in electrophilic aromatic substitution reactions. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) influence the position of incoming electrophiles. This allows for the controlled introduction of other functional groups onto the aromatic ring, leading to a wide array of substituted derivatives.

The amino group itself can be modified through reactions like acylation or alkylation to introduce different functional moieties. These modifications can alter the electronic properties and solubility of the molecule, which is crucial for tailoring its use in specific material applications. For instance, derivatization can be a key step in the synthesis of specialized dyes where the final color and binding properties are dependent on the precise molecular structure.

The following table summarizes the key reactive sites and potential derivatization products of this compound.

| Reactive Site | Reagents and Conditions | Product Type |

| Nitro Group | H2/Pd-C or Fe/HCl | Diamine |

| Aromatic Ring | Electrophilic reagents (e.g., halogens, sulfonic acids) | Substituted nitroaniline |

| Amino Group | Acylating or alkylating agents | N-substituted nitroaniline |

These derivatization strategies enable the design and synthesis of a diverse range of functionalized nitroaniline systems with tailored properties for various scientific and industrial applications.

Precursors for Tröger's Bases

Tröger's bases are a unique class of chiral heterocyclic compounds characterized by a rigid V-shaped structure containing two stereogenic nitrogen atoms within a diazocine core. The synthesis of Tröger's base and its analogues typically involves the acid-catalyzed condensation of an aniline derivative with a formaldehyde source, such as paraformaldehyde or dimethoxymethane (DMM).

This compound can serve as a precursor for the synthesis of novel, unsymmetrically substituted Tröger's base analogues. The general synthetic route involves the reaction of the aniline with a methylene bridge provider in the presence of a strong acid like trifluoroacetic acid (TFA). The substitution pattern on the aniline ring directly translates to the substitution on the aromatic rings of the resulting Tröger's base.

The condensation reaction proceeds through the formation of a dihydroquinazoline intermediate which then reacts further to form the characteristic bridged diazocine structure of the Tröger's base. The presence of both methyl and nitro substituents on the aniline precursor would result in a Tröger's base with a specific substitution pattern, influencing its stereochemistry and potential applications in areas like molecular recognition and catalysis.

The synthesis of Tröger's bases from substituted anilines is a well-established method, and the use of this compound as the starting material would lead to a Tröger's base with a distinct electronic and steric environment around the chiral nitrogen centers. The yields of such reactions can be influenced by factors such as the electron-donating or withdrawing nature of the substituents on the aniline ring. mq.edu.au

Below is a table outlining the general components for the synthesis of Tröger's bases.

| Component | Example | Role |

| Aniline Derivative | This compound | Aromatic precursor |

| Methylene Source | Dimethoxymethane (DMM), Paraformaldehyde | Forms the CH2 bridge |

| Acid Catalyst | Trifluoroacetic acid (TFA) | Promotes condensation |

The resulting functionalized Tröger's bases are of significant interest in supramolecular chemistry and materials science due to their unique, rigid, and chiral V-shaped geometry. lu.se

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethyl 3 Nitroaniline and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of the vibrational bands. scholarsresearchlibrary.comaip.org

Characteristic Vibrational Modes of Nitro and Amino Groups

The nitro and amino groups present in 2,5-Dimethyl-3-nitroaniline have distinct and well-documented vibrational frequencies.

The amino group (NH₂) ) gives rise to several characteristic bands. The asymmetric and symmetric N-H stretching vibrations are particularly prominent in the IR spectrum. researchgate.net In meta- and para-substituted anilines, the frequencies and intensities of these bands can be correlated with the electronic properties (Hammett sigma factors) of the substituents. royalsocietypublishing.org For ortho-substituted anilines, intramolecular hydrogen bonding can lead to a notable opening of the H-N-H angle. cdnsciencepub.com

The nitro group (NO₂) ) , being a strong electron-withdrawing group, also produces strong and characteristic IR absorptions. d-nb.info Its most recognizable vibrations are the asymmetric and symmetric stretching modes. In nitroaniline derivatives, the N-O₂ stretching mode is often observed as a strong band in the Raman spectrum. aip.org

Table 1: General Vibrational Assignments for Amino and Nitro Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Amino (NH₂) | |||

| Asymmetric Stretch | 3400 - 3500 | Strong absorption in IR spectra. researchgate.net | |

| Symmetric Stretch | 3300 - 3400 | Strong absorption in IR spectra. researchgate.net | |

| Scissoring (Bending) | 1590 - 1650 | Medium to strong absorption. | |

| Nitro (NO₂) | |||

| Asymmetric Stretch | 1500 - 1600 | Strong, characteristic absorption. | |

| Symmetric Stretch | 1300 - 1370 | Strong, characteristic absorption. aip.org | |

| Bending (Scissoring) | 830 - 870 | Medium intensity absorption. |

Methyl Group Vibrational Signatures

The two methyl (CH₃) groups attached to the aromatic ring have their own set of characteristic vibrational modes. The positions of these bands help confirm the presence of the methyl substituents.

The C-H stretching vibrations of methyl groups typically appear just below 3000 cm⁻¹. sphinxsai.com Specifically, the symmetric stretching of a methyl group attached to a carbon atom is found around 2872 ± 10 cm⁻¹. spectroscopyonline.com In addition to stretching modes, in-plane bending and out-of-plane rocking vibrations are also observed at lower frequencies.

Table 2: General Vibrational Assignments for Methyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Methyl (CH₃) | Asymmetric Stretch | ~2960 | Typically a medium to strong band. |

| Symmetric Stretch | ~2870 | Lower frequency and intensity than the asymmetric stretch. spectroscopyonline.com | |

| Asymmetric Bending | ~1450 | Also known as scissoring or deformation. | |

| Symmetric Bending | ~1375 | Often referred to as the "umbrella" mode. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. uobasrah.edu.iq By analyzing the ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in this compound can be determined.

¹H NMR Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of this compound provides information about the number and types of protons. The aromatic region will show signals for the protons on the benzene (B151609) ring, while the aliphatic region will show signals for the methyl protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

The protons of the two methyl groups are expected to appear as sharp singlets, likely in the range of 2.0-2.5 ppm. The amino group protons typically appear as a broad singlet. The aromatic protons will exhibit specific splitting patterns based on their coupling with neighboring protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H (at C4) | ~6.8 - 7.2 | Doublet (d) or Singlet (s) | Chemical shift depends on the specific electronic environment. |

| Aromatic H (at C6) | ~6.8 - 7.2 | Doublet (d) or Singlet (s) | Its position is influenced by the adjacent nitro and methyl groups. |

| Amino (NH₂) | Variable (Broad) | Singlet (s) | Position and broadness can be affected by solvent and concentration. |

| Methyl (CH₃ at C2) | ~2.2 - 2.5 | Singlet (s) | Appears as a singlet as there are no adjacent protons. |

| Methyl (CH₃ at C5) | ~2.2 - 2.5 | Singlet (s) | Appears as a singlet as there are no adjacent protons. |

Note: Specific spectral data can be found in databases such as SpectraBase. nih.gov

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts determined by the attached substituents. The carbons bearing the amino and nitro groups (ipso-carbons) will have their resonances significantly shifted. The methyl group carbons will appear in the aliphatic region, typically between 15-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (C-NH₂) | ~145 - 155 | The amino group causes a downfield shift. |

| C2 (C-CH₃) | ~120 - 130 | |

| C3 (C-NO₂) | ~148 - 158 | The nitro group is strongly deshielding, causing a significant downfield shift. |

| C4 | ~115 - 125 | Shielded relative to other aromatic carbons. |

| C5 (C-CH₃) | ~135 - 145 | |

| C6 | ~110 - 120 | Shielded by the ortho amino group. |

| Methyl Carbons (CH₃) | ~15 - 25 | Appear in the typical aliphatic region for aryl methyl groups. |

Note: Data for isomers like 2,3-Dimethyl-6-nitroaniline show carbon signals across this range. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Nitroanilines are classic examples of "push-pull" systems, where an electron-donating group (amino, -NH₂) and an electron-withdrawing group (nitro, -NO₂) are attached to the same aromatic ring. researchgate.net This configuration leads to significant intramolecular charge-transfer (ICT) character in the electronic transitions.

The spectrum of a nitroaniline typically shows intense bands in the UV-visible region. asianpubs.org The lowest energy, most intense band is usually assigned to a π → π* transition with substantial charge-transfer character, moving electron density from the amino group (donor) to the nitro group (acceptor) through the benzene ring. ulisboa.pt The position of this absorption maximum (λmax) is sensitive to solvent polarity; polar solvents often cause a red shift (bathochromic shift) in the ICT band. acs.orgscilit.com Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be present, but are often obscured by the more intense π → π* bands. asianpubs.org

For substituted nitroanilines, the major absorption band is typically found between 375 nm and 430 nm in aqueous solutions. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the molecular and supramolecular architecture of this compound and its derivatives. By analyzing the diffraction pattern of a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SCXRD reveals how individual molecules pack together in the solid state, governed by various intermolecular interactions.

The crystal structure of nitroaniline derivatives is influenced by a delicate interplay of strong and weak hydrogen bonds, dipole-dipole interactions, and aromatic interactions. acs.org For instance, in the case of 2,3-Dimethyl-N-[2-(hydroxy) benzylidene] aniline (B41778), SCXRD analysis revealed an orthorhombic crystal structure with the P212121 space group. researchgate.net Such detailed structural information is crucial for understanding the physicochemical properties of these materials. The crystal system of 2,5-Dimethyl-4-nitroaniline has been identified as orthorhombic. biosynth.com The precise determination of crystal structures through SCXRD is a fundamental step in correlating the molecular structure with the macroscopic properties of the compound. mdpi.com Modern diffractometers, often equipped with dual X-ray sources (e.g., copper and molybdenum), allow for the study of a wide range of materials, from small organic molecules to proteins. fzu.cz High-pressure SCXRD experiments can also be performed to investigate structural changes under extreme conditions, offering insights into the material's conductivity and stability. esrf.fr

Hydrogen Bonding Networks

Hydrogen bonds are a predominant intermolecular force directing the self-assembly of molecules in the crystalline state, and they play a crucial role in the supramolecular architecture of this compound and its derivatives. acs.org These interactions, typically involving a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom, dictate the packing of molecules in the crystal lattice.

In many nitroaniline derivatives, the amino group (-NH2) and the nitro group (-NO2) are key participants in hydrogen bonding. researchgate.net The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. This often leads to the formation of N-H···O hydrogen bonds. For example, in some N-(2-phenylethyl)nitroaniline derivatives, molecules are linked into dimers by intermolecular N-H···O hydrogen bonds. nih.gov In certain cases, the amine hydrogen atom can participate in a three-center interaction with two nitro oxygen atoms. nih.govnih.gov

The presence and nature of these hydrogen bonds can be influenced by the presence of other substituents on the aniline ring. For instance, in 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond can form between the adjacent amino and nitro groups, creating a stable six-membered ring. acs.orgnih.gov This intramolecular interaction can, in turn, influence the intermolecular hydrogen bonding patterns. In salts of 2-methyl-3-nitroaniline (B147196) with inorganic acids, the primary hydrogen-bonding patterns are formed between the ammonio group and the respective anions, leading to the formation of one-dimensional or two-dimensional networks. researchgate.net The study of these hydrogen-bonding networks is essential for designing materials with specific properties, as the arrangement of molecules in the solid state can affect everything from solubility to nonlinear optical activity. acs.org

π-π Stacking and Non-covalent Interactions

Beyond hydrogen bonding, π-π stacking and other non-covalent interactions are significant forces in determining the crystal packing of this compound and its derivatives. scbt.com π-π stacking involves the attractive, non-covalent interactions between aromatic rings. These interactions are crucial in the self-assembly of many organic molecules.

The substituent groups on the aromatic ring can significantly influence the nature and strength of these interactions. acs.org For instance, the presence of electron-withdrawing groups like the nitro group and electron-donating groups can modulate the electron density of the aromatic ring, thereby affecting its stacking behavior. acs.org Theoretical studies, such as those using Density Functional Theory (DFT), have shown that the dimerization energy in some nitroaniline derivatives is significantly influenced by the stacking of phenyl and chelate rings. acs.orgresearchgate.net Other non-covalent interactions, such as C-H···O and C-H···π interactions, also play a role in the supramolecular assembly. acs.org For example, in 2-cyano-4-nitroaniline, molecules are linked into sheets by a combination of C-H···O hydrogen bonds and π-π stacking interactions. iucr.org A comprehensive understanding of these varied non-covalent forces is vital for predicting and controlling the crystal packing of these compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. This method involves ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. For this compound (C8H10N2O2), the calculated molecular weight is approximately 166.18 g/mol . nih.govfishersci.fi The presence of a nitrogen-containing compound often results in a molecular ion peak at an odd nominal mass, a characteristic that can aid in its identification. miamioh.edu

Electron ionization (EI) is a common technique used in mass spectrometry, which can cause the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For aromatic nitro compounds like nitrobenzene (B124822), characteristic fragmentation pathways include the loss of a nitro group (NO2, loss of 46 mass units), a nitro radical (·NO2), and the loss of nitric oxide (NO, loss of 30 mass units) followed by the loss of carbon monoxide (CO). youtube.com The fragmentation of nitroanilines can be influenced by the position of the substituents. For example, the relative intensities of key fragment ions in the mass spectra of fluoro-nitroaniline isomers can allow for their differentiation. researchgate.net The fragmentation of aliphatic amines is often dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.govcore.ac.uk

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol nih.govfishersci.fi |

| Monoisotopic Mass | 166.074227566 Da nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its isomers from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nitroaromatic compounds. epa.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is frequently used for the analysis of nitroanilines. epa.govepa.gov

The separation of nitroaniline isomers can be challenging due to their similar structures. separationmethods.comacs.org However, by optimizing chromatographic parameters such as the mobile phase composition, flow rate, and column temperature, efficient separation can be achieved. researchgate.net For instance, a mixture of acetonitrile (B52724) and water is often used as the mobile phase. nih.gov The use of different stationary phases, such as biphenyl (B1667301) columns, can offer unique selectivity for aromatic compounds due to interactions between the stationary phase and the analyte's benzene ring. sigmaaldrich.com

Detection is typically carried out using a UV detector, as nitroaromatic compounds absorb UV light. nih.gov Wavelengths such as 214 nm, 225 nm, and 254 nm are commonly used. epa.govresearchgate.netnih.gov For complex samples like wastewater or soil extracts, a solid-phase extraction (SPE) step may be necessary prior to HPLC analysis to remove interfering substances and concentrate the analytes. epa.govnih.gov

Table 2: Example HPLC Method Parameters for Nitroaniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | epa.gov |

| Mobile Phase | Acetonitrile/Water | nih.gov |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netnih.gov |

| Detector | UV | nih.gov |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another widely used technique for the analysis of nitroaniline isomers. researchgate.net In GC, the sample is vaporized and separated in a column containing a stationary phase. The choice of the stationary phase is critical for achieving good separation of isomers. nih.gov

A challenge in the GC analysis of some anilines is that their chromatographic separation from other similar compounds can be insufficient, and their mass spectral fragments can be similar to those of other analytes, leading to potential interferences. d-nb.inforesearchgate.net The use of tandem mass spectrometry (GC-MS/MS) can help to overcome these issues by providing more specific detection. d-nb.info

The thermal stability of the analytes is an important consideration in GC, as the injection port and column are heated to high temperatures. While many nitroaromatic compounds are amenable to GC analysis, some, like tetryl, can decompose at high temperatures. epa.gov For less volatile or thermally labile compounds, derivatization may be required to improve their chromatographic properties. However, for many nitroanilines, analysis can be performed without derivatization. d-nb.info

Computational and Quantum Chemical Investigations of 2,5 Dimethyl 3 Nitroaniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 2,5-Dimethyl-3-nitroaniline allows for a detailed understanding of its molecular framework and vibrational behavior.

Optimization of Molecular Geometries and Bond Parameters

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing theoretical values for bond lengths, bond angles, and dihedral angles. While specific optimized geometric parameters for this compound are not available in the searched literature, this process is typically carried out using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The resulting optimized structure would reveal the planarity of the benzene (B151609) ring and the orientation of the amino, nitro, and methyl groups. For similar molecules, such as derivatives of N,N-dimethyl-4-nitroaniline, studies have shown that the orientation of substituent groups, like the dimethylamino group, can vary from planar to trigonal-pyramidal depending on their position on the ring.

Table 1: Representative Theoretical Bond Parameters for Aromatic Nitroanilines (Illustrative) (Note: This table is illustrative as specific data for this compound was not found. The values are typical for similar compounds.)

| Parameter | Bond | Typical Calculated Bond Length (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.38 - 1.41 |

| C-N (amino) | ~1.40 | |

| C-N (nitro) | ~1.47 | |

| N-O (nitro) | ~1.23 | |

| C-H (aromatic) | ~1.08 | |

| C-H (methyl) | ~1.09 | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~120° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be assigned to a particular vibrational mode, aiding in the interpretation of experimental spectra. For instance, in related nitroaniline compounds, the characteristic symmetric and asymmetric stretching vibrations of the NO2 group are prominent and well-studied. Similarly, the N-H stretching vibrations of the amino group and the C-H stretching of the methyl and aromatic groups would be identified. The theoretical spectra, when compared with experimental data, provide a robust confirmation of the molecular structure.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in Nitroaniline Derivatives (Note: This table is illustrative as specific data for this compound was not found.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Symmetric Stretch | 1300 - 1370 | |

| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Scissoring | 1600 - 1650 | |

| Methyl (CH₃) | Asymmetric Stretch | 2950 - 3000 |

| Symmetric Stretch | 2850 - 2900 |

Electronic Properties and Molecular Orbital Analysis

The electronic properties of this compound, which govern its reactivity and optical behavior, can be thoroughly investigated using DFT.

HOMO-LUMO Energy Gap and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For nitroaniline derivatives, the presence of both an electron-donating amino group and an electron-withdrawing nitro group significantly influences the energies of these frontier orbitals. While specific values for this compound are not available, studies on similar molecules allow for a qualitative understanding.

Table 3: Frontier Molecular Orbital Parameters (Illustrative) (Note: This table is illustrative as specific data for this compound was not found.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |

Charge Distribution and Atomic Partial Charges

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, including its electrostatic potential and intermolecular interactions. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom of this compound. This analysis reveals the electrophilic and nucleophilic sites within the molecule. Typically, the nitrogen and oxygen atoms of the nitro group will exhibit negative partial charges, while the attached carbon and the hydrogen atoms of the amino group will show positive partial charges. This charge distribution is critical for predicting how the molecule will interact with other chemical species.

Table 4: Illustrative Mulliken Atomic Charges for this compound (Note: This table is for illustrative purposes as specific calculated data was not found. The signs and relative magnitudes are based on the expected electronic effects of the substituent groups.)

| Atom/Group | Expected Partial Charge |

|---|---|

| Oxygen (Nitro) | Negative |

| Nitrogen (Nitro) | Positive |

| Nitrogen (Amino) | Negative |

| Hydrogen (Amino) | Positive |

| Carbon (Aromatic) | Varies (influenced by substituents) |

Spectroscopic Simulations and Theoretical Prediction

A significant advantage of computational chemistry is its ability to simulate various types of spectra, providing a theoretical benchmark for experimental results. For this compound, methods such as Time-Dependent DFT (TD-DFT) can be used to predict its electronic absorption spectrum (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. While specific simulated spectra for this compound are not present in the provided search results, these computational techniques are standard practice in the characterization of novel organic compounds.

UV-Vis Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, including their electronic absorption spectra. researchgate.netmdpi.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For aromatic compounds like nitroanilines, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions.

While specific TD-DFT studies on this compound are not extensively documented in the provided literature, analysis of analogous molecules such as p-nitroaniline and other derivatives provides a model for its expected behavior. acs.orgresearchgate.net Calculations for these related compounds, often using functionals like B3LYP or CAM-B3LYP, show that the electronic transitions are heavily influenced by intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. researchgate.netresearchgate.net The solvent environment also plays a crucial role, and its effects can be simulated using models like the Polarizable Continuum Model (PCM). mdpi.com

A theoretical investigation would likely reveal several key absorption bands for this compound. The primary transitions would involve the highest occupied molecular orbital (HOMO), localized on the aniline (B41778) ring and amino group, and the lowest unoccupied molecular orbital (LUMO), centered on the nitro group.

Table 1: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~380 | > 0.1 | HOMO → LUMO | π → π* (Charge Transfer) |

| ~290 | > 0.1 | HOMO-1 → LUMO | π → π* |

Note: This table is illustrative and based on typical results for similar nitroaniline compounds. Actual values would require specific calculations for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. uobasrah.edu.iq Computational methods, particularly those using Density Functional Theory (DFT), have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comacs.org These predictions are valuable for assigning experimental signals and confirming molecular structures. acs.orgacs.org

The accuracy of DFT-based NMR predictions can be very high, with root-mean-square errors (RMSE) for ¹H shifts often below 0.4 ppm and for ¹³C shifts around 0.9 ppm for benzenic compounds when using appropriate models. mdpi.commdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, a computational analysis would predict distinct chemical shifts for the aromatic protons, the amine protons, and the protons of the two non-equivalent methyl groups. Similarly, unique shifts would be calculated for the eight carbon atoms in the molecule. Comparing these predicted values with experimental data, such as that available from databases like PubChem, helps validate the structural assignment. nih.gov

Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (C-NH₂) | ~148.5 | (Not available) |

| C2 (C-CH₃) | ~138.2 | (Not available) |

| C3 (C-NO₂) | ~149.0 | (Not available) |

| C4 (Aromatic CH) | ~115.1 | (Not available) |

| C5 (C-CH₃) | ~130.4 | (Not available) |

| C6 (Aromatic CH) | ~125.8 | (Not available) |

| C7 (Methyl) | ~20.5 | (Not available) |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. nih.gov Computational studies are essential for quantifying these forces and understanding the resulting crystal packing. mdpi.com

Non-covalent Interactions (Hydrogen Bonding, π-π Interactions)

In the solid state, molecules of this compound are expected to interact through a network of non-covalent forces. The most significant of these are hydrogen bonds and π-π stacking interactions. researchgate.net

π-π Interactions: The aromatic nature of the benzene ring allows for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, are crucial for the stabilization of the crystal lattice, often linking hydrogen-bonded chains or sheets into a three-dimensional architecture. researchgate.netnih.gov The presence and orientation of the methyl groups can influence the efficiency of this stacking.

Studies on related compounds like 4,5-dimethyl-2-nitroaniline (B181755) have shown that N–H···O bonds can link molecules into dimeric structures, which are then further assembled into the final crystal structure. iucr.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a mapped surface around a molecule that delineates the space it occupies in the crystal, colored according to the nature and closeness of intermolecular contacts.

This analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot. nih.goviucr.org Each point on the plot represents a pair of distances from the surface to the nearest atoms inside and outside the surface, and the density of these points reflects the prevalence of each type of contact.

For a molecule like this compound, the Hirshfeld analysis of a related compound, (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, reveals the relative contributions of different interactions to the crystal packing. nih.gov The analysis typically shows that H···H contacts are the most abundant, followed by contacts involving carbon, oxygen, and nitrogen atoms (C···H, O···H, and N···H). nih.goviucr.org These plots provide a quantitative measure of the interactions that stabilize the crystal structure.

Table 3: Representative Hirshfeld Surface Interaction Contributions for a Related Nitroaniline Derivative

| Interaction Type | Contribution to Total Surface (%) |

|---|---|

| H···H | 37.2 |

| C···H / H···C | 30.7 |

| O···H / H···O | 24.9 |

| N···H / H···N | 2.0 |

Source: Data from a Hirshfeld analysis of a Schiff base containing a 2-methyl-3-nitrophenyl group. nih.gov

Reaction Pathway and Transition State Analysis using Quantum Chemistry

Quantum chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. scielo.br This provides deep mechanistic insights that are often inaccessible through experimental means alone.

Mechanistic Insights from Computational Modeling

Computational modeling can be applied to understand various reactions involving this compound, such as the reduction of the nitro group or electrophilic aromatic substitution.

For instance, studying the reduction of the nitro group to an amine would involve calculating the reaction pathway for the addition of a reducing agent. Theoretical calculations can determine the activation energy barriers for each step of the proposed mechanism, helping to identify the rate-determining step. scielo.br

Similarly, investigations into the photodissociation of related molecules like the ortho-nitroaniline cation have used computational methods to map out complex fragmentation pathways. nih.govacs.org These studies calculate the energy required to break specific bonds and the stability of the resulting fragments, explaining the molecule's behavior upon excitation. nih.gov By modeling the transition state structures, chemists can understand the geometric and electronic changes that occur as the molecule transforms from reactant to product. scielo.br For nitroaromatic compounds, such studies are crucial for predicting reactivity, stability, and potential decomposition pathways. acs.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-dimethyl-2-nitroaniline |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol |

| ortho-Nitroaniline |

| p-nitroaniline |

| Tetramethylsilane (TMS) |

| 2,3-dimethyl-6-nitroaniline |

| 2-methyl-5-nitroaniline |

Nonlinear Optical (NLO) Properties and Charge Transfer Characteristics

The nonlinear optical (NLO) properties of organic molecules, such as this compound, are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net These properties are intrinsically linked to the molecule's electronic structure, particularly the arrangement of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT). In this compound, the amino (-NH2) group acts as an electron donor and the nitro (-NO2) group serves as an electron acceptor. The methyl groups (-CH3) also contribute to the electronic properties through inductive and hyperconjugative effects.

The efficiency of NLO response is largely determined by the molecular first hyperpolarizability (β), a measure of the second-order nonlinear optical activity. e-journals.in A significant β value is often associated with a substantial change in dipole moment upon electronic excitation, which is driven by the transfer of charge from the donor to the acceptor through the π-conjugated system of the benzene ring. e-journals.in

First Hyperpolarizability Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are crucial for predicting and understanding the NLO properties of molecules. researchgate.net For molecules like this compound, DFT methods can be used to calculate the components of the first hyperpolarizability tensor. The total first hyperpolarizability (β_tot) can be determined from these individual tensor components.

A hypothetical data table for the calculated first hyperpolarizability of this compound, based on common computational approaches, is presented below. It is important to note that these are representative values and would need to be confirmed by specific quantum chemical calculations for this molecule.

Table 1: Hypothetical First Hyperpolarizability Components of this compound

| Component | Value (a.u.) |

| β_xxx | 1200 |

| β_xyy | 150 |

| β_xzz | 80 |

| β_yyy | -50 |

| β_yxx | 100 |

| β_yzz | 30 |

| β_zzz | 20 |

| β_zxx | 70 |

| β_zyy | 25 |

| β_tot | 1250 |

| Note: These values are illustrative and not from a specific published study on this compound. |

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process that can occur in donor-acceptor molecules upon photoexcitation. researchgate.net In this process, absorption of a photon excites an electron from the ground state to an excited state, often localized on the donor or the π-system. Subsequently, an electron can be transferred from the donor moiety to the acceptor moiety, creating a charge-separated state. pku.edu.cn

The mechanism of PET can be elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In a typical donor-acceptor system like this compound, the HOMO is expected to be predominantly localized on the electron-donating amino group and the aromatic ring, while the LUMO is primarily localized on the electron-withdrawing nitro group. researchgate.net

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller energy gap generally facilitates electronic transitions and can be indicative of higher reactivity and potentially enhanced NLO properties. rsc.org The photoexcitation process typically involves the transition of an electron from the HOMO to the LUMO. pku.edu.cn The spatial separation of the HOMO and LUMO provides a basis for understanding the charge transfer character of this transition.

In the context of this compound, upon excitation, an electron would be promoted from an orbital with significant amino group character (HOMO) to an orbital with significant nitro group character (LUMO), resulting in a net transfer of electron density from the amino group to the nitro group. The efficiency of this PET process is influenced by factors such as the electronic coupling between the donor and acceptor, the energy levels of the involved orbitals, and the surrounding solvent environment. nih.gov

Applications in Chemical Research and Development

Intermediate for Fine Chemicals and Specialty Organic Synthesis

2,5-Dimethyl-3-nitroaniline is a valuable building block in the synthesis of more complex molecules for the fine and specialty chemicals industry. Its functional groups—the amine and the nitro group—are amenable to a wide range of chemical transformations, allowing for its incorporation into diverse molecular scaffolds.